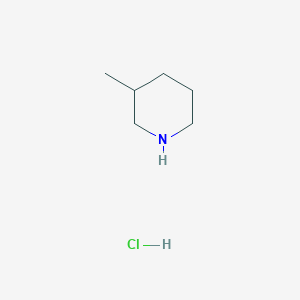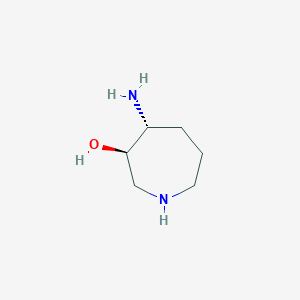
1,2,3,4,5,6,7,8-Octahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5,6,7,8-Octahydroisoquinoline is a hydrogenated derivative of isoquinoline, characterized by the saturation of its benzene ring. This compound is a bicyclic amine with a structure that includes a six-membered ring fused to a nitrogen-containing ring. It is known for its stability and versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydroisoquinoline can be synthesized through several methods. One common approach involves the catalytic hydrogenation of isoquinoline. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the Bischler-Napieralski cyclization of β-phenylethylamine derivatives, followed by hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow hydrogenation of isoquinoline. This method ensures high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the process.
化学反应分析
Types of Reactions: 1,2,3,4,5,6,7,8-Octahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be further reduced to form more saturated amines.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: More saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
1,2,3,4,5,6,7,8-Octahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs such as antitussives and analgesics.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes and receptors, modulating their activity. The nitrogen atom in the ring structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function.
相似化合物的比较
1,2,3,4,5,6,7,8-Octahydroisoquinoline is unique compared to other similar compounds due to its fully saturated ring structure, which imparts greater stability and reactivity. Similar compounds include:
Isoquinoline: The unsaturated parent compound, which is less stable and more reactive.
Tetrahydroisoquinoline: Partially saturated, with different reactivity and applications.
Quinoline: A structural isomer with distinct chemical properties and uses.
This comprehensive overview highlights the versatility and significance of this compound in various fields of research and industry. Its unique properties and wide range of applications make it a valuable compound in both academic and industrial settings.
属性
CAS 编号 |
2721-62-2 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC 名称 |
1,2,3,4,5,6,7,8-octahydroisoquinoline |
InChI |
InChI=1S/C9H15N/c1-2-4-9-7-10-6-5-8(9)3-1/h10H,1-7H2 |
InChI 键 |
YBYCJQQRZPXLHU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)
![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)








![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)
![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

